molecular formula C12H22N4O6 B14260023 L-Valine, L-asparaginyl-L-seryl- CAS No. 321874-83-3

L-Valine, L-asparaginyl-L-seryl-

Cat. No.: B14260023
CAS No.: 321874-83-3
M. Wt: 318.33 g/mol
InChI Key: NCXTYSVDWLAQGZ-ZKWXMUAHSA-N
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Description

L-Valine, L-asparaginyl-L-seryl- is a tripeptide composed of the amino acids L-valine, L-asparagine, and L-serine. Tripeptides like this one are often studied for their potential biological activities and roles in various biochemical processes. Each amino acid in the sequence contributes unique properties to the overall structure and function of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, L-asparaginyl-L-seryl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

In an industrial setting, the production of L-Valine, L-asparaginyl-L-seryl- may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Valine, L-asparaginyl-L-seryl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of the amino acids, particularly the hydroxyl group of serine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the original peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of serine derivatives.

Scientific Research Applications

L-Valine, L-asparaginyl-L-seryl- has various applications in scientific research:

    Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Investigated for its role in protein synthesis and cellular functions.

    Medicine: Explored for potential therapeutic effects, including its impact on metabolic pathways.

    Industry: Used in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Valine, L-asparaginyl-L-seryl- involves its interaction with specific molecular targets and pathways. For example, L-valine is known to stimulate the secretion of glucagon-like peptide 1 (GLP-1) through the activation of ATP-sensitive potassium channels and voltage-gated calcium channels . This mechanism highlights the compound’s potential role in regulating glucose homeostasis.

Comparison with Similar Compounds

Similar Compounds

    L-Valine, L-lysyl-L-asparaginyl-L-methionyl-L-seryl-L-histidyl-: Another peptide with a similar structure but additional amino acids.

    L-Valine, L-asparaginyl-L-methionyl-: A tripeptide with methionine instead of serine.

Uniqueness

L-Valine, L-asparaginyl-L-seryl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. The presence of L-serine, for example, may enhance its reactivity in certain chemical reactions compared to similar peptides.

Properties

CAS No.

321874-83-3

Molecular Formula

C12H22N4O6

Molecular Weight

318.33 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C12H22N4O6/c1-5(2)9(12(21)22)16-11(20)7(4-17)15-10(19)6(13)3-8(14)18/h5-7,9,17H,3-4,13H2,1-2H3,(H2,14,18)(H,15,19)(H,16,20)(H,21,22)/t6-,7-,9-/m0/s1

InChI Key

NCXTYSVDWLAQGZ-ZKWXMUAHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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